7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a thiazole ring fused to a pyrimidine ring, with an azepane (hexahydroazepine) substituent at the 7-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization with a thiourea derivative to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azepane or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 2-amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
Uniqueness
The uniqueness of 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azepane ring and the methyl group at specific positions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H16N4S2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H16N4S2/c1-15-10-9(18-12(15)17)11(14-8-13-10)16-6-4-2-3-5-7-16/h8H,2-7H2,1H3 |
InChI Key |
JECBBXLTPHNIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCCCCC3)SC1=S |
Origin of Product |
United States |
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